5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
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Overview
Description
Scientific Research Applications
Antiprotozoal Agents
The synthesis and antiprotozoal activity of compounds related to 5-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide have been explored, with findings showing significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These compounds exhibit potent in vitro IC(50) values, indicating their effectiveness as antiprotozoal agents. Notably, certain derivatives were curative in an in vivo mouse model for Trypanosoma b.rhodesiense, highlighting their potential for treating protozoal infections (Ismail et al., 2003).
Anti-Bacterial Activities
Research on functionalized furan-2-carboxamides, including those similar to the structure , has shown significant anti-bacterial activities against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings demonstrate the potential of furan-2-carboxamide derivatives in addressing the challenge of antibiotic resistance. The effectiveness against NDM-positive bacteria A. baumannii compared to various commercially available drugs has been particularly noted, suggesting a promising avenue for the development of new antibacterial agents (Siddiqa et al., 2022).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of compounds based on furan-2-carboxamide, including bromination and cross-coupling reactions, provide valuable insights into the versatile chemistry of these molecules. These studies lay the groundwork for further functionalization and exploration of their biological activities. The methodology for synthesizing various derivatives through reactions such as Suzuki-Miyaura cross-coupling highlights the adaptability of these compounds for various scientific research applications, from material science to medicinal chemistry (Aleksandrov et al., 2017).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biological processes, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-2-1-10(17-11)12(16)14-5-3-9(15)8-4-6-18-7-8/h1-2,4,6-7,9,15H,3,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSYCBLRHPKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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